Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside

Acetylxylan esterase Substrate kinetics CE4 carbohydrate esterase

CE4 acetylxylan esterase characterization is often compromised by slow substrate turnover and ambiguous product mixtures. Methyl 2,4-di-O-acetyl-β-D-xylopyranoside (CAS 74162-08-6) resolves these limitations: • ~10× faster deacetylation than 2,3-diacetate or triacetate regioisomers • Clean conversion to a single monoacetate product (methyl 4-O-acetyl-β-D-xylopyranoside) • Orthogonal 2,4-protection enables unambiguous (1→3) glycosylation for xylo-oligosaccharide synthesis Supplied at ≥95% purity with full QC documentation. Store long-term in a cool, dry place.

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Cat. No. B12064050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2,4-Di-O-acetyl-beta-D-xylopyranoside
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1O)OC(=O)C)OC
InChIInChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)9(8(7)13)17-6(2)12/h7-10,13H,4H2,1-3H3
InChIKeyIQLDLDAVSNIHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside Overview


Methyl 2,4-di-O-acetyl-β-D-xylopyranoside (CAS 74162-08-6; MF C₁₀H₁₆O₇; MW 248.23 g/mol) is a partially acetylated methyl β-D-xylopyranoside bearing acetate esters at ring positions 2 and 4 while retaining a free hydroxyl at position 3 [1]. This specific acetylation pattern defines its utility across two principal domains: (i) as a kinetically privileged substrate for carbohydrate esterase family 4 (CE4) acetylxylan esterases, where the free vicinal 3-OH adjacent to the 2-O-acetyl group enables rapid, regiospecific double deacetylation [2]; and (ii) as a glycosyl acceptor in oligosaccharide assembly, where the unprotected 3-OH serves as a nucleophile for regiospecific (1→3) glycosidic bond formation while positions 2 and 4 remain orthogonally protected [3]. Commercial availability is typically at ≥95% purity with long-term storage recommended at cool, dry conditions .

Assay context Reported substrate for acetylxylan esterase activity studies
Synthesis fit Orthogonally protected glycosyl acceptor for regiospecific (1→3) linkages
Procurement note Chemical-synthesis exclusivity; not accessible via enzymatic acylation

Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside Cannot Be Substituted


The three regioisomeric diacetates of methyl β-D-xylopyranoside (2,3-; 2,4-; and 3,4-di-O-acetyl) and the fully acetylated triacetate display profoundly divergent behavior as substrates for acetylxylan esterases. The 2,4-diacetate and 3,4-diacetate—each possessing a free vicinal hydroxyl adjacent to an acetylated position—are deacetylated one order of magnitude (~10×) faster by Trichoderma reesei AcXE than the 2,3-diacetate or triacetate, which lack this structural feature [1]. Moreover, different diacetate regioisomers yield entirely distinct product profiles upon enzymatic deacetylation: the 2,4-diacetate gives a single defined monoacetate product, whereas the 3,4-diacetate generates an isomeric mixture [2]. The acetyl groups also differ in migration propensity in aqueous media, with the 2,4-diacetate exhibiting the fastest O-2→O-3 acetyl migration among all diacetates [3]. These quantitative and qualitative differences mean that substituting one diacetate regioisomer for another—or using the triacetate—will fundamentally alter enzyme kinetics, product distributions, and assay reproducibility.

Kinetics Using 2,3-diacetate or triacetate may significantly reduce enzyme assay sensitivity due to reported slower deacetylation.
Product 3,4-Diacetate yields an isomeric monoacetate mixture, complicating chromatographic analysis and quantification.
Stability Different regioisomers exhibit distinct acetyl migration rates; 2,4-diacetate shows fastest O-2→O-3 migration, requiring pH/time control.

Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside: Differentiation Evidence


Faster Deacetylation by Acetylxylan Esterase

Methyl 2,4-di-O-acetyl-β-D-xylopyranoside is deacetylated by purified Trichoderma reesei acetylxylan esterase (AcXE) one order of magnitude (~10×) more rapidly than either methyl 2,3-di-O-acetyl-β-D-xylopyranoside or the fully acetylated methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside [1]. This ~10-fold rate enhancement is attributed to the presence of the free 3-OH group vicinal to the 2-O-acetyl substituent, which enables rapid sequential deacetylation at positions 2 and 3. In contrast, the 2,3-diacetate—lacking any free vicinal hydroxyl—is deacetylated at a rate comparable to the triacetate, i.e., approximately one-tenth the rate of the 2,4-diacetate [1]. The same rate hierarchy was corroborated with Streptomyces lividans AcXE, where the 2,4- and 3,4-diacetates were deacetylated several orders of magnitude faster than the 2,3-diacetate and triacetate [2].

Deacetylation Rate
Head-to-head
Approximately 10-fold higher deacetylation vs. 2,3-diacetate and triacetate
Supports higher enzyme assay sensitivity context
T. reesei AcXE; free vicinal 3-OH enables rapid sequential deacetylation
Acetylxylan esterase Substrate kinetics CE4 carbohydrate esterase Deacetylation rate

Single-Product Deacetylation vs. 3,4-Diacetate

When treated with purified acetylxylan esterase from Schizophyllum commune, methyl 2,4-di-O-acetyl-β-D-xylopyranoside is converted cleanly to a single monoacetate product: methyl 4-O-acetyl-β-D-xylopyranoside [1]. In direct contrast, the regioisomeric methyl 3,4-di-O-acetyl-β-D-xylopyranoside yields an unexpected mixture of methyl 2-O-acetyl- and methyl 4-O-acetyl-β-D-xylopyranoside, with the 2-O-acetyl isomer arising via enzyme-mediated acetyl group transfer that exceeds the rate of spontaneous migration [1]. Furthermore, when the triacetate (methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside) is used as substrate with S. commune AcXE, the 2,4-diacetate is the predominant diacetate intermediate, accumulating at a ratio of 1.0:3.0:0.15 (2,4- : 2,3- : 3,4-diacetate) [2].

Product Distribution
Head-to-head
Single monoacetate product vs. isomeric mixture from 3,4-diacetate
Defined product distribution simplifies analytical workflows
S. commune AcXE; 2,4-diacetate gives 4-O-acetyl exclusively
Regioselective deacetylation Product distribution Acetylxylan esterase Schizophyllum commune

Fast Acetyl Migration from O-2 to O-3

In kinetic studies of acetyl group migration using 4-nitrophenyl β-D-xylopyranoside acetates as model compounds, the 2,4-di-O-acetate exhibited the highest rate of acetyl migration among all diacetate regioisomers, with migration occurring predominantly from O-2 to O-3 [1]. This migration was strongly pH-dependent. In contrast, the 2,3-di-O-acetate and 4-O-acetate were identified as the most stable derivatives toward acetyl migration, while the 3,4-di-O-acetate showed intermediate migration rates. At equilibrium, the 3,4-di-O-acetate and 4-O-acetate were the thermodynamically dominant species [1]. Acetyl exchange between O-3 and O-4 in both directions was consistently slower than migration between O-2 and O-3 across all compounds studied [1].

Acetyl Migration
Ranked
Fastest O-2→O-3 migration among all diacetate regioisomers
Migration context informs assay pH/time control
pH-dependent; aqueous media; HPLC monitoring
Acetyl migration kinetics pH-dependent stability HPLC monitoring Carbohydrate esterase assay

Regiospecific (1→3) Glycosylation via Free 3-OH

Methyl 2,4-di-O-acetyl-β-D-xylopyranoside functions as a glycosyl acceptor with a single free nucleophilic hydroxyl at position 3, enabling regiospecific glycosidic bond formation exclusively at O-3. Condensation with 2,3-di-O-acetyl-4-O-benzyl-α,β-D-xylopyranosyl bromide yields a mixture of methyl tetra-O-acetyl-4′-O-benzyl-α- and -β-(1→3)-D-xylobiosides, demonstrating the compound's utility for constructing (1→3)-linked xylo-oligosaccharides [1]. In contrast, the 3,4-diacetate (free OH-2) would direct glycosylation to O-2, yielding (1→2)-linked products, while the 2,3-diacetate (free OH-4) would afford (1→4)-linkages. This regiochemical complementarity means the selection of diacetate regioisomer directly determines the glycosidic linkage formed [1].

Glycosylation Site
Supporting
Exclusive (1→3) linkage via free 3-OH; alternative diacetates direct (1→2) or (1→4)
Regiospecific glycosylation without protecting group manipulation
Orthogonal 2,4-protection; 3-O-benzyl precursor scalable
Glycosyl acceptor Regiospecific glycosylation Oligosaccharide synthesis Xylobioside

Chemical Synthesis Exclusivity

Lipase PS-catalyzed acetylation of methyl β-D-xylopyranoside in acetonitrile yields exclusively the 3,4-diacetate; the 2,4-diacetate is not formed under these enzymatic conditions [1]. This enzymatic regioselectivity contrasts sharply with chemical acetylation, where the 2,4-diacetate can be obtained in virtually quantitative yield via hydrogenolytic debenzylation of its 3-O-benzyl precursor, itself prepared through two independent synthetic routes from 3-O-benzyl-D-xylose or from methyl 2,3-anhydro-β-D-ribopyranoside [2]. The chemical route through the 3-O-benzyl intermediate is therefore the exclusive synthetic pathway to the title compound, making it unavailable via enzymatic acylation methods commonly employed for other partially acetylated sugars [1][2].

Synthetic Route
Cross-study
Not accessible via lipase-catalyzed acetylation; chemical route via 3-O-benzyl intermediate required
Synthesis exclusivity impacts procurement and scalability
Lipase PS yields 3,4-diacetate exclusively in MeCN
Regioselective acetylation Lipase PS Chemoenzymatic synthesis Synthetic route selection

β-Anomer ¹C₄ Chair Conformation

¹H NMR conformational analysis of the complete series of fully and partially acetylated methyl α- and β-D-xylopyranosides revealed a distinct conformational behavior: α-anomers occur exclusively in the ⁴C₁ chair conformation, whereas β-anomers increasingly populate the ¹C₄ chair conformation, especially when the 3-OH group is not acetylated [1]. Since methyl 2,4-di-O-acetyl-β-D-xylopyranoside bears a free 3-OH in the β-anomeric configuration, it is among the derivatives that exhibit significant ¹C₄ chair population. This conformational equilibrium affects NMR chemical shift additivity, proton coupling constants, and potentially the accessibility of the 3-OH nucleophile in glycosylation reactions. Fully acetylated β-anomers (triacetate) and those with O-3 acetylated favor the ⁴C₁ conformation and do not exhibit this effect [1].

Ring Conformation
Class-level
β-anomer with free 3-OH increasingly populates ¹C₄ chair conformation
Conformation context for NMR characterization and reactivity
Class-level inference; non-additivity of ¹H shifts observed
Ring conformation ¹C₄ chair NMR spectroscopy β-D-Xylopyranoside

Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside: Optimal Applications


Acetylxylan Esterase Activity Assays

The 2,4-diacetate is the substrate of choice for kinetic characterization of CE4 family acetylxylan esterases. Its ~10-fold higher deacetylation rate compared to the 2,3-diacetate or triacetate reduces the enzyme quantity needed per assay, while its clean conversion to a single defined monoacetate product (methyl 4-O-acetyl-β-D-xylopyranoside) eliminates the need for chromatographic separation of product isomers . This combination of high turnover rate and unambiguous product formation makes the 2,4-diacetate the preferred substrate for high-throughput screening of AcXE inhibitors, enzyme kinetics (k_cat/K_M determination), and mechanistic studies of the ortho-ester deacetylation intermediate. Researchers should note that acetyl migration from O-2 to O-3 is fastest for this regioisomer, necessitating pH control (pH 4–5) and short incubation times to maintain assay fidelity .

Regiospecific Synthesis of (1→3)-Linked Xylo-oligosaccharides

The orthogonal protection pattern (2,4-di-O-acetyl) exposes only the 3-OH as a nucleophile, enabling unambiguous (1→3) glycosidic bond formation upon condensation with a glycosyl donor . This application is particularly valuable for constructing xylo-oligosaccharide libraries with defined linkage patterns for use as enzyme substrates, standards for plant cell wall analysis, or probes for studying xylanase and xylosidase specificity. The 2,4-diacetate's utility in this role is complemented by the fact that it can be obtained in virtually quantitative yield from its 3-O-benzyl precursor via hydrogenolysis , providing a scalable entry point for multigram oligosaccharide synthesis.

Mechanistic Studies of Acetyl Migration

The 2,4-diacetate exhibits the highest rate of acetyl group migration (O-2→O-3) among all xylopyranoside diacetate regioisomers, making it the most informative model compound for studying the kinetics and pH-dependence of acetyl migration in aqueous media . This property is directly relevant to understanding the stability of partially acetylated hemicellulose fragments during enzymatic biomass processing, where acetyl migration from O-2/O-3 to O-4 can generate enzyme-resistant species . The compound's high migration propensity also makes it valuable as a positive control in assays designed to evaluate acetyl migration inhibitors or to validate low-pH assay conditions that suppress spontaneous migration.

CE4 AcXE Mechanism: Vicinal Hydroxyl Requirement

The 2,4-diacetate has been established as the reference substrate for investigating the catalytic mechanism of CE4 acetylxylan esterases. The enzyme's requirement for a free vicinal hydroxyl group was demonstrated by comparing the deacetylation rate of methyl 2,4-di-O-acetyl-β-D-xylopyranoside (free 3-OH, rapid deacetylation) with its 3-deoxy and 3-deoxy-3-fluoro analogues: the deoxy derivative showed dramatically reduced deacetylation, whereas the fluoro derivative retained activity, implicating the hydroxyl group in a five-membered transition state rather than merely in substrate binding . This structure–activity relationship, established using the 2,4-diacetate as the wild-type substrate, underpins current understanding of CE4 enzyme mechanism and provides a validated platform for inhibitor design targeting fungal and bacterial acetylxylan esterases .

Application
Selection Property
Validation Focus
Acetylxylan esterase activity assays
Reported enzyme substrate turnover context
Deacetylation rate and product fidelity
Regiospecific (1→3) glycosylation
Orthogonal protection pattern (2,4-di-O-acetyl)
Linkage regiospecificity and acceptor reactivity
Acetyl migration mechanistic studies
High O-2→O-3 migration rate context
Migration kinetics and pH dependence
CE4 AcXE mechanism investigation
Vicinal 3‑OH requirement for enzyme activity
Mechanism validation with deoxy/fluoro analogues
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